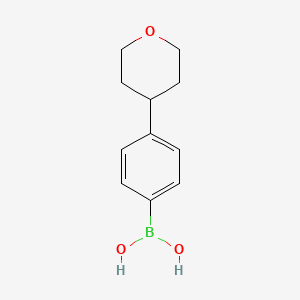

4-(4-Tetrahydropyranyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(oxan-4-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,13-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUSWMGNVKBANV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227314 | |

| Record name | B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865360-62-9 | |

| Record name | B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865360-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(4-Tetrahydropyranyl)phenylboronic Acid

Topic: 4-(4-Tetrahydropyranyl)phenylboronic acid (CAS 865360-62-9) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Chemists.[1][2]

Optimizing Solubility and Metabolic Stability in Drug Scaffolds[1][2]

Executive Summary & Chemical Identity

4-(4-Tetrahydropyranyl)phenylboronic acid is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2] In medicinal chemistry, the tetrahydropyranyl (THP) moiety serves as a critical bioisostere for cyclohexyl or phenyl groups. Unlike lipophilic carbocycles, the THP ether oxygen lowers the partition coefficient (LogP), enhances aqueous solubility, and acts as a weak hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of kinase inhibitors and metabolic disease therapeutics.

Chemical Profile

| Property | Specification |

| CAS Number | 865360-62-9 |

| IUPAC Name | [4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid |

| Molecular Formula | C₁₁H₁₅BO₃ |

| Molecular Weight | 206.05 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Key Structural Feature | Para-substituted phenyl ring linking a boronic acid and a saturated oxygen heterocycle |

Synthetic Utility & Mechanistic Insight

The "THP Advantage" in Medicinal Chemistry

The incorporation of the tetrahydropyranyl ring is a strategic design choice.

-

Lipophilicity Modulation: Replacing a cyclohexyl group with a 4-tetrahydropyranyl group typically lowers cLogP by ~1.0–1.5 units.[1][2]

-

Metabolic Stability: The ether oxygen reduces the electron density of the ring C-H bonds compared to a cycloalkane, potentially reducing susceptibility to cytochrome P450-mediated oxidation at the ring positions.

-

Binding Affinity: The ether oxygen can engage in specific H-bond interactions with solvent-exposed residues in protein binding pockets.[1][2]

Synthesis of the Reagent

The boronic acid is typically synthesized via a metal-halogen exchange sequence from the corresponding aryl halide, followed by electrophilic trapping with a borate ester.

DOT Diagram: Synthesis Pathway

Figure 1: Synthetic route from the aryl bromide precursor to the target boronic acid.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-(4-tetrahydropyranyl)phenylboronic acid with a heteroaryl chloride, a common transformation in drug discovery.[1][2]

Reaction Setup (Self-Validating System)

Rationale: The use of Pd(dppf)Cl₂[1][2]·DCM is recommended over Pd(PPh₃)₄ for this substrate because the bidentate ferrocenyl ligand prevents catalyst deactivation and generally provides higher turnover numbers for sterically demanding or electron-rich aryl chlorides.[1][2]

Reagents:

-

Aryl/Heteroaryl Halide (1.0 equiv)[1]

-

4-(4-Tetrahydropyranyl)phenylboronic acid (1.2 – 1.5 equiv)[1][2]

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3-5 mol%)[1][2]

Step-by-Step Methodology

-

Degassing (Critical Step): Charge the reaction vessel with the solvent mixture (Dioxane/H₂O). Sparge with argon or nitrogen for 15 minutes.[1] Why: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

-

Loading: Add the aryl halide, boronic acid, and base to the vessel.

-

Catalyst Addition: Add the Pd catalyst last, under a positive pressure of inert gas. Seal the vessel immediately.

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours.

-

Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the halide (starting material) and the emergence of the biaryl mass (M+1).

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with brine.[1] Dry organic layer over Na₂SO₄, filter, and concentrate.[3]

-

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]

Mechanism of Action

DOT Diagram: Catalytic Cycle

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the critical Transmetalation step.[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or poor solubility.[1][2] | Switch to Pd(dtbpf)Cl₂ (highly active) or increase solvent volume.[1] Ensure rigorous degassing. |

| Protodeboronation | Hydrolysis of the C-B bond before coupling. | Use anhydrous conditions with Cs₂CO₃ in DMF/Toluene, or switch to the pinacol ester derivative (CAS 1312479-26-7).[1][2] |

| Homocoupling | Presence of Oxygen.[1] | Re-sparge solvents; ensure the system is under positive Argon pressure.[1] |

Handling and Safety

-

Storage: Store at 2-8°C in a tightly sealed container. Boronic acids can dehydrate to form boroxines (anhydrides) upon prolonged exposure to dry air or heat; this is reversible under aqueous reaction conditions but can complicate stoichiometry calculations.[1]

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood with standard PPE (gloves, goggles).[1]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid structure

An In-Depth Technical Guide to 4-(Tetrahydro-2H-pyran-4-yl)phenylboronic Acid: Structure, Synthesis, and Application

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of saturated heterocyclic scaffolds is a proven methodology for optimizing molecular properties. Among these, the tetrahydropyran (THP) moiety has emerged as a particularly valuable substituent, prized for its ability to improve aqueous solubility, modulate lipophilicity, and serve as a stable, non-aromatic linker. When appended to a phenylboronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, the resulting molecule—4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid—becomes a powerful and versatile building block.

This guide provides an in-depth technical examination of 4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid, moving beyond a simple recitation of data to offer insights into its synthesis, characterization, and practical application. The protocols and discussions herein are framed from the perspective of an application scientist, emphasizing not just the "how" but the critical "why" behind methodological choices, ensuring that researchers can confidently and effectively integrate this reagent into their discovery workflows.

Core Molecular Profile and Physicochemical Properties

4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is a bifunctional organic compound characterized by a phenylboronic acid group substituted at the para-position with a tetrahydropyran ring. This unique architecture marries the reactivity of the boronic acid—a key participant in Suzuki-Miyaura cross-coupling reactions—with the desirable physicochemical contributions of the THP moiety.

The boronic acid functional group (-B(OH)₂) is an electron-deficient Lewis acid, making the carbon atom to which it is attached susceptible to nucleophilic attack, a foundational principle of its reactivity in palladium-catalyzed cycles. The THP ring, being a saturated heterocycle, introduces a three-dimensional element to an otherwise planar phenyl ring. This non-planar character is often exploited in drug design to disrupt π-stacking interactions with biological targets and to navigate complex binding pockets.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 934534-71-3 | |

| Molecular Formula | C₁₁H₁₅BO₃ | |

| Molecular Weight | 206.05 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 190-195 °C | |

| Solubility | Soluble in methanol, ethanol, and DMSO |

These properties render the compound amenable to a variety of standard laboratory procedures, exhibiting good thermal stability and solubility in common organic solvents used for reaction and purification.

Synthesis and Mechanistic Considerations

The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is most reliably achieved through a two-step sequence starting from a commercially available halogenated precursor. The chosen methodology leverages a Miyaura borylation followed by a deprotection/hydrolysis step.

Diagram: Synthetic Pathway

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Miyaura Borylation to Form the Pinacol Ester

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-1-(tetrahydro-2H-pyran-4-yl)benzene (1.0 g, 3.92 mmol), bis(pinacolato)diboron (1.2 g, 4.70 mmol, 1.2 equiv), and potassium acetate (1.15 g, 11.76 mmol, 3.0 equiv).

-

Causality: Potassium acetate acts as the base required for the transmetalation step in the catalytic cycle. Using an excess ensures the reaction proceeds to completion. Bis(pinacolato)diboron is the boron source, and a slight excess drives the equilibrium towards the product.

-

-

Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂) (0.16 g, 0.20 mmol, 5 mol%).

-

Causality: PdCl₂(dppf) is a robust catalyst for borylation reactions. The dppf ligand is electron-rich and bulky, promoting the reductive elimination step and providing stability to the palladium center.

-

-

Reaction Execution: Add anhydrous 1,4-dioxane (20 mL) via syringe. Heat the reaction mixture to 100 °C and maintain for 12 hours under a nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical as boronic esters are susceptible to hydrolysis. The elevated temperature is necessary to overcome the activation energy of the oxidative addition of the aryl bromide to the Pd(0) species.

-

-

Work-up and Purification: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 3:1 petroleum ether/ethyl acetate) to yield the pinacol ester as a white solid.

Step 2: Hydrolysis to the Boronic Acid

-

Reaction Setup: Dissolve the pinacol ester (0.95 g, 3.14 mmol) in a mixture of acetone (15 mL) and water (5 mL).

-

Reagent Addition: Add sodium periodate (2.0 g, 9.35 mmol, 3.0 equiv) and ammonium acetate (0.48 g, 6.28 mmol, 2.0 equiv). Stir the mixture vigorously at room temperature for 12 hours.

-

Causality: Sodium periodate in the presence of a mild acid source (ammonium acetate buffer) is a standard and effective method for the oxidative cleavage of the pinacol protecting group to reveal the free boronic acid. This method avoids harsh acidic or basic conditions that could degrade the product.

-

-

Isolation: A white precipitate of the desired boronic acid will form. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic byproducts, and dry in a vacuum oven. This typically yields 4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid as a pure, white solid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to install the 4-(tetrahydropyran-4-yl)phenyl moiety onto a variety of molecular scaffolds. This is a cornerstone reaction in modern drug discovery.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Exemplary Protocol: Coupling with a Heteroaryl Chloride

This protocol describes a typical Suzuki-Miyaura coupling, a reaction of immense importance for synthesizing compounds with biological activity, such as ROCK1/2 or ALK5 inhibitors.

-

Reactor Setup: In a microwave vial, combine the heteroaryl chloride (1.0 equiv), 4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

-

Causality: An excess of the boronic acid is used to ensure complete consumption of the limiting heteroaryl chloride. Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.

-

-

Catalyst and Solvent: Add a suitable palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a more advanced Buchwald-type pre-catalyst for challenging substrates. Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Causality: The presence of water is often beneficial for Suzuki couplings; it aids in the dissolution of the base and can accelerate the transmetalation step. The choice of catalyst is critical and depends on the steric and electronic properties of the coupling partners.

-

-

Reaction Execution: Seal the vial and heat in a microwave reactor to 120-150 °C for 15-60 minutes.

-

Causality: Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating. This can also minimize the formation of decomposition byproducts.

-

-

Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography or preparative HPLC to obtain the desired biaryl product.

Safety and Handling

As with all chemical reagents, proper handling is paramount.

-

Hazards: 4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3, H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the powder outside of a fume hood, a dust mask or respirator is recommended.

-

Handling: Avoid breathing dust. Handle in a well-ventilated area, preferably a chemical fume hood. In case of eye contact, rinse cautiously with water for several minutes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is more than just another building block; it is a strategic tool for molecular design. Its synthesis is robust and scalable, and its application in palladium-catalyzed cross-coupling reactions is straightforward and highly effective. The incorporation of the THP moiety provides a reliable method for enhancing the drug-like properties of lead compounds, making this reagent an indispensable component of the modern medicinal chemist's toolbox. The protocols and insights provided in this guide are intended to empower researchers to utilize this versatile compound to its full potential, accelerating the pace of discovery and innovation.

References

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 4-(Oxan-4-yl)phenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

4-(Oxan-4-yl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a saturated tetrahydropyran (oxane) ring. As a derivative of phenylboronic acid, it belongs to a class of compounds that are exceptionally stable, generally low in toxicity, and easy to handle, making them indispensable reagents in organic synthesis.[1][2] The presence of the oxane group imparts increased three-dimensionality and specific solubility characteristics, making it a highly valuable building block, particularly in the fields of medicinal chemistry and materials science.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 4-(Oxan-4-yl)phenylboronic acid, designed for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

4-(Oxan-4-yl)phenylboronic acid is typically a white to off-white solid powder.[3] Like many boronic acids, it is a mild Lewis acid and is hygroscopic, necessitating storage in a dry environment.[1][3] Its solubility is highest in polar organic solvents such as methanol, DMSO, and DMF, with limited solubility in nonpolar solvents.[1]

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | [4-(oxan-4-yl)phenyl]boronic acid | [4] |

| Molecular Formula | C₁₁H₁₅BO₃ | [4] |

| Molecular Weight | 206.05 g/mol | [4] |

| Appearance | White to off-white powder/solid | [1][3] |

| CAS Number | 1072945-98-9 (example) | N/A |

| Canonical SMILES | B(C1=CC=C(C=C1)C2CCOCC2)(O)O | [4] |

| InChIKey | MYUSWMGNVKBANV-UHFFFAOYSA-N | [4] |

| Storage Temperature | Sealed in dry, 2-8°C |

Diagram 1: Molecular Structure

Caption: 2D structure of 4-(Oxan-4-yl)phenylboronic acid.

Spectroscopic Profile

Characterization of 4-(Oxan-4-yl)phenylboronic acid relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the phenyl ring typically appear as two doublets in the δ 7.0-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.[5] The protons of the oxane ring will be observed in the upfield region (δ 1.5-4.0 ppm), with the axial and equatorial protons potentially showing complex splitting patterns due to their different chemical environments.

-

¹³C NMR: The carbon spectrum will show signals for the six aromatic carbons, with the carbon atom attached to the boron (C-B) being a key identifier. The four distinct carbons of the oxane ring will appear in the aliphatic region of the spectrum.

-

¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. A single, broad signal is typically observed, with a chemical shift that confirms the presence of the B(OH)₂ group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, with the molecular ion peak corresponding to the calculated exact mass of C₁₁H₁₅BO₃.[4]

Synthesis and Reactivity

General Synthesis

The synthesis of arylboronic acids is a well-established process in organic chemistry.[6] A prevalent and industrially scalable method involves the reaction of an organometallic reagent with a borate ester, followed by acidic hydrolysis.[2][6]

Diagram 2: General Synthetic Workflow

Caption: A common synthetic route to the title compound.

Causality: The synthesis begins with a suitable aryl halide, such as 4-(4-bromophenyl)oxane. This precursor is converted into a highly nucleophilic Grignard reagent by reacting it with magnesium metal. The subsequent step requires trapping this reactive intermediate with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate, at low temperatures to prevent side reactions.[6] The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final 4-(Oxan-4-yl)phenylboronic acid.[7]

Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 4-(Oxan-4-yl)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide (or triflate), and is one of the most powerful tools for constructing biaryl systems and other complex architectures.[8][9][10]

Mechanism Pillars: The reaction proceeds through a well-understood catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[9] This is often the rate-determining step.[9]

-

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[11] This boronate then transfers its organic group (the 4-(oxan-4-yl)phenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Research and Drug Development

The unique structure of 4-(Oxan-4-yl)phenylboronic acid makes it a strategic component in the synthesis of high-value molecules.

-

Drug Discovery: The phenylboronic acid (PBA) core is a privileged scaffold in medicinal chemistry. PBA and its derivatives are known to form reversible covalent bonds with diols, a property that allows them to target specific biological structures.[2][12] Notably, they can selectively bind to sialic acid residues, which are often overexpressed on the surface of cancer cells.[12][13] This makes 4-(Oxan-4-yl)phenylboronic acid a valuable precursor for developing:

-

Targeted Cancer Therapeutics: By incorporating this moiety into larger drug molecules or nanocarriers, researchers can achieve targeted delivery to tumor sites, enhancing efficacy and reducing off-target toxicity.[13][14]

-

Enzyme Inhibitors: The boronic acid group can act as a transition-state analog to inhibit various enzymes, including proteasomes, which is a validated strategy in cancer therapy (e.g., Bortezomib).[12]

-

-

Materials Science: The rigid phenyl core and the flexible oxane ring can be used to construct novel liquid crystals, polymers, and other functional materials where molecular geometry and intermolecular interactions are critical.[10]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of 4-(Oxan-4-yl)phenylboronic acid is essential. Information is derived from safety data sheets for phenylboronic acid and similar compounds.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Storage:

-

Disposal:

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction using 4-(Oxan-4-yl)phenylboronic acid with 4-bromoanisole to synthesize 4-methoxy-4'-(oxan-4-yl)-1,1'-biphenyl.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

4-(Oxan-4-yl)phenylboronic acid (1.0 eq)

-

4-Bromoanisole (1.1 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

Tricyclohexylphosphine (PCy₃, 4 mol%)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

-

Toluene (solvent)

-

Water

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Oxan-4-yl)phenylboronic acid, 4-bromoanisole, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and tricyclohexylphosphine.

-

Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy and mass spectrometry.

References

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

GTI Laboratory Supplies. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubChemLite. (n.d.). [4-(oxan-4-yl)phenyl]boronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Sdfine. (n.d.). PHENYL BORONIC ACID. Retrieved from [Link]

-

Labbox. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

-

Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChem. (n.d.). (4-(Pyridin-4-yl)phenyl)boronic acid. CID 46911987. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

-

International Journal of Nanomedicine. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. Retrieved from [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. PubChemLite - [4-(oxan-4-yl)phenyl]boronic acid (C11H15BO3) [pubchemlite.lcsb.uni.lu]

- 5. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 16. (4-(Pyridin-4-yl)phenyl)boronic acid | C11H10BNO2 | CID 46911987 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(4-Tetrahydropyranyl)phenylboronic acid molecular weight and formula

An In-Depth Technical Guide to (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic Acid

Abstract

This technical guide provides a comprehensive overview of (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid, a key building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, and core applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Methodologies for its use, the rationale behind experimental conditions, and the validation of its synthetic utility are discussed. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced organic reagents for the construction of complex molecular architectures.

Introduction and Compound Identification

(4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a saturated tetrahydropyran (THP) ring. The direct carbon-carbon linkage between the aromatic and aliphatic rings makes this reagent a valuable tool for introducing the THP scaffold into target molecules. The tetrahydropyran motif is of significant interest in medicinal chemistry as it is a common structural feature in many bioactive natural products and synthetic drugs, often serving as a metabolically stable and synthetically versatile replacement for more labile or conformationally flexible groups.

The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, making it a favored method in the synthesis of complex pharmaceuticals and advanced materials.

Physicochemical Properties

The precise characterization of a reagent is fundamental to its effective application and the reproducibility of experimental results. The key properties of (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid are summarized below. It is crucial to distinguish this compound from its isomers and related structures, such as the ether-linked 4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid (CAS 182281-01-2) or the hydroxylated analog 4-(4-hydroxytetrahydropyran-4-yl)phenylboronic acid (CAS 1622986-23-5)[][2].

| Property | Value | Source |

| IUPAC Name | (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid | - |

| CAS Number | 865360-62-9 | [2] |

| Molecular Formula | C₁₁H₁₅BO₃ | - |

| Molecular Weight | 206.05 g/mol | - |

| Canonical SMILES | B(C1=CC=C(C=C1)C2CCOCC2)(O)O | - |

| Related Precursor | Pinacol Ester (CAS: 1312479-26-7) | [3] |

Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible upon treatment with water. For this reason, the compound may be supplied or stored as a mixture containing varying amounts of its anhydride, which does not typically impede its reactivity in cross-coupling protocols where aqueous basic conditions are employed.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C-C bond between the boronic acid's ipso-carbon and an sp²- or sp³-hybridized carbon of an organic halide or triflate (Ar-X).

Mechanistic Rationale and Causality

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is key to rational experimental design, including the choice of catalyst, base, and solvent. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination[4].

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (Ar-X), forming a Pd(II) complex. The reactivity order is generally I > Br > OTf >> Cl[5].

-

Transmetalation : This is the crucial step where the organic moiety is transferred from boron to palladium. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species[6]. This 'ate' complex then transfers the (4-(Tetrahydro-2H-pyran-4-yl)phenyl) group to the Pd(II) center, displacing the halide.

-

Reductive Elimination : The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R) and regenerating the Pd(0) catalyst, which re-enters the cycle[4].

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating system for the coupling of (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials and Reagents

-

(4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Tricyclohexylphosphine [PCy₃] or SPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

-

Solvent: Toluene/Water or Dioxane/Water (e.g., 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst/ligand.

-

Expertise & Experience: Using a slight excess of the boronic acid (1.1-1.5 eq) is standard practice to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.

-

-

Solvent Addition : Add the degassed solvent system (e.g., Toluene/Water, 4:1) via syringe. The presence of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.

-

Trustworthiness: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.

-

Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification : Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling

Conclusion

(4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid is a robust and highly effective reagent for introducing the THP-phenyl moiety into complex molecules. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool in pharmaceutical and materials science research. A thorough understanding of its properties and the mechanistic underpinnings of its application allows for the rational design of efficient and high-yielding synthetic routes.

References

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

- 2. 1622986-23-5|4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 3. 1312479-26-7 | 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester - AiFChem [aifchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

A Senior Application Scientist's Guide to Sourcing and Utilizing 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic Acid in Research and Drug Development

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is a critical determinant of experimental success. This guide provides an in-depth technical overview of 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic acid, a valuable building block in medicinal chemistry. We will explore the key considerations for sourcing this compound, best practices for quality control and handling, and its primary applications, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Supplier Landscape and Quality Considerations

The reliable sourcing of 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic acid (CAS No. 1010033-03-8) is the first step in its successful application. A number of chemical suppliers offer this reagent, and the selection of a suitable vendor should be based on a thorough evaluation of their product specifications and quality control documentation.

Table 1: Comparison of Select Suppliers for 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic Acid

| Supplier | Product Number | Purity Specification | Availability | Notes |

| Sigma-Aldrich | Varies by partner | Typically ≥97% | Varies by partner | Often available through multiple Aldrich partners. |

| TCI Chemicals | T3634 | >98.0% (T) | 1g, 5g | Provides typical analytical data on their website. |

| Combi-Blocks | BB-9344 | ≥97% | 1g, 5g, 25g | Specializes in building blocks for drug discovery. |

| BLD Pharm | BD137958 | ≥98% | 1g, 5g, 25g, 100g | Offers a range of purities and quantities. |

| ChemScene | CS-W015348 | ≥97% | 500mg, 1g, 5g | Provides detailed product information and analytical data. |

It is imperative for the researcher to obtain and scrutinize the Certificate of Analysis (CoA) for the specific lot of material being purchased. The CoA provides critical information on the purity, identity, and residual solvent content of the compound.

Quality Control and Stability of Arylboronic Acids

Arylboronic acids, while immensely useful, are known to have stability issues that can impact the outcome of chemical reactions. A primary degradation pathway is protodeboronation, the cleavage of the carbon-boron bond.[1] The stability of boronic acids can be influenced by factors such as pH, temperature, and the presence of water.[2][3]

Key Quality Control Checks

Upon receiving a shipment of 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic acid, it is advisable to perform in-house quality control checks to verify the integrity of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound and identifying any organic impurities. The presence of a significant amount of the corresponding protodeboronated byproduct, 4-phenyl-tetrahydropyran, would be a key indicator of degradation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to assess the purity of the sample and to detect any non-volatile impurities.

-

Water Content: The presence of excess water can promote the trimerization of the boronic acid to its boroxine anhydride. Karl Fischer titration is the standard method for determining water content.

Storage and Handling

To minimize degradation, 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic acid should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound in a desiccator to protect it from atmospheric moisture.

Synthetic Considerations and Impurity Profile

Understanding the synthetic route to 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic acid is crucial for anticipating potential impurities. A common synthetic approach involves the Miyaura borylation of a corresponding aryl halide.

Sources

Methodological & Application

Suzuki-Miyaura coupling with 4-(4-tetrahydropyranyl)phenylboronic acid

Application Note: Suzuki-Miyaura Coupling with 4-(4-Tetrahydropyranyl)phenylboronic Acid

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-(4-tetrahydropyranyl)phenylboronic acid (CAS: 865360-62-9).[1] This building block is a critical motif in medicinal chemistry, frequently serving as a solubilizing scaffold in kinase inhibitors and metabolic modulators. While the tetrahydropyranyl (THP) ring offers enhanced lipophilicity and metabolic stability compared to linear alkyl chains, its steric bulk and electronic donation properties require specific catalytic tuning to suppress protodeboronation and maximize yield.

Reagent Profile & Handling

| Property | Specification |

| Compound Name | 4-(4-Tetrahydropyranyl)phenylboronic acid |

| CAS Number | 865360-62-9 |

| Molecular Formula | |

| Molecular Weight | 206.05 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF, MeOH, THF; Sparingly soluble in water |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen). Hygroscopic. |

| Stability | Stable to aqueous base; avoid strong anhydrous acids. |

Critical Handling Note: Like many boronic acids, this compound exists in equilibrium with its boroxine (cyclic trimeric anhydride). Stoichiometry calculations should account for variable water content. It is recommended to use a slight excess (1.1–1.5 equiv) relative to the halide.

Mechanistic Insight & Catalytic Cycle

The efficiency of coupling this specific boronic acid relies on balancing the Transmetallation rate against the rate of Protodeboronation .

-

Electronic Effect: The THP group at the para position functions as a weak electron-donating alkyl group. This makes the C-B bond slightly more electron-rich than unsubstituted phenylboronic acid, theoretically increasing the rate of transmetallation but also increasing susceptibility to protodeboronation if the catalytic cycle stalls.

-

Steric Effect: The THP ring is bulky (chair conformation). While remote from the boron center, it can influence crystal packing and solubility.

Figure 1: Catalytic Cycle & Failure Modes

Caption: Figure 1. Suzuki-Miyaura cycle highlighting the critical transmetallation juncture where the activated THP-phenylboronate partitions between productive coupling and destructive protodeboronation.

Optimization Strategy

For 4-(4-tetrahydropyranyl)phenylboronic acid, the choice of conditions depends heavily on the electrophile (coupling partner).

Table 1: Recommended Reaction Conditions

| Parameter | Method A: Standard (Robust) | Method B: Challenging/Steric | Method C: Green/Scale-Up |

| Target Electrophile | Aryl Bromides, Iodides, Activated Chlorides | Deactivated Aryl Chlorides, Steric Hindrance | Aryl Bromides (Process scale) |

| Catalyst | |||

| Ligand | (Included in catalyst) | XPhos or SPhos | (Included in catalyst) |

| Base | |||

| Solvent System | 1,4-Dioxane / | Toluene / | Ethanol / |

| Temperature | 80–100°C | 100–110°C | 60–80°C |

| Time | 2–6 Hours | 12–24 Hours | 1–4 Hours |

Why these choices?

-

Method A (

): The large bite angle of the dppf ligand promotes reductive elimination, crucial for bulky substrates. Dioxane/Water ensures solubility of both the organic THP moiety and the inorganic base. -

Method B (XPhos/SPhos): Buchwald ligands are electron-rich and bulky. They accelerate oxidative addition into unreactive chlorides and protect the Pd center, allowing for higher temperatures without catalyst decomposition.

Detailed Experimental Protocols

Protocol A: Coupling with an Aryl Bromide (Standard)

Use this for initial screening or standard library synthesis.

Materials:

-

Aryl Bromide (1.0 mmol)

-

4-(4-Tetrahydropyranyl)phenylboronic acid (1.2 mmol, 247 mg)[1]

- (0.05 mmol, 41 mg)

-

Potassium Carbonate (

) (2.0 mmol, 276 mg) -

1,4-Dioxane (8 mL)

-

Distilled Water (2 mL)

Procedure:

-

Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, Boronic Acid, and

. -

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

). -

Solvent Addition: Inject degassed 1,4-Dioxane and degassed Water.

-

Base Addition: Remove the septum briefly to add

(if solid) under a positive flow of inert gas, or add as a pre-dissolved aqueous solution (2M) via syringe. -

Reaction: Heat the mixture to 90°C in an oil bath or heating block. Stir vigorously (800 rpm).

-

Monitoring: Monitor by LC-MS at 2 hours. Look for the disappearance of the bromide.

-

Checkpoint: If the bromide remains but the boronic acid is consumed, add 0.5 equiv more boronic acid.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate phases. Extract aqueous layer with Ethyl Acetate (

). -

Purification: Dry organics over

, filter, and concentrate. Purify via flash chromatography (Silica gel). Note: The THP group is moderately polar; expect the product to elute later than simple biaryls.

Protocol B: Coupling with Deactivated Aryl Chlorides (High Performance)

Use this for heteroaryl chlorides or electron-rich partners.

Materials:

-

Aryl Chloride (1.0 mmol)

-

Boronic Acid (1.5 mmol)[1]

- (0.02 mmol)

-

XPhos (0.08 mmol) (Ligand:Pd ratio 2:1 is critical)

- (3.0 mmol, finely ground)

-

Toluene (5 mL) / Water (0.5 mL)

Procedure:

-

Pre-complexation (Optional but recommended): Stir

and XPhos in Toluene (1 mL) at room temperature for 5 minutes under Argon to generate the active catalyst species (color change often observed). -

Reaction Assembly: Add the Aryl Chloride, Boronic Acid, and Base to the reaction vessel. Add the catalyst solution and remaining solvents.

-

Reaction: Heat to 105°C (reflux) for 12–18 hours.

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Troubleshooting & Decision Tree

Figure 2: Optimization Workflow

Caption: Figure 2. Decision tree for troubleshooting low yields based on crude LC-MS analysis.

Common Issues & Solutions

-

Protodeboronation (Major Issue):

-

Symptom:[2][3][4][5][6][7] You isolate 4-phenyl-tetrahydropyran (mass = M-Br+H) instead of the coupled product.

-

Cause: Hydrolysis of the C-B bond is faster than Transmetallation. This often happens if the base is too strong or the catalyst is inactive.

-

Fix: Use a milder base (

or

-

-

Homocoupling:

-

Purification Difficulty:

-

Issue: Product co-elutes with protodeboronated byproduct.

-

Fix: The THP group does not ionize, but the byproduct is non-polar. Use a gradient of Hexane:EtOAc (start 95:5, go to 60:40). If the product contains a basic nitrogen (e.g., pyridine partner), use amine-functionalized silica.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

-

PubChem Compound Summary. (2024). 4-(4-Tetrahydropyranyl)phenylboronic acid (CID 11232863).[1] National Center for Biotechnology Information. [Link]

Sources

- 1. 1622986-23-5|4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. arodes.hes-so.ch [arodes.hes-so.ch]

- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tetrahydropyran-4-boronic acid | C5H11BO3 | CID 49761667 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Biaryl Tetrahydropyrans via Palladium Catalysis

Executive Summary & Strategic Value

The biaryl tetrahydropyran (THP) motif is a privileged pharmacophore in modern drug discovery, offering a balance of lipophilicity and metabolic stability while serving as a bioisostere for morpholines or cyclohexanes. However, the precise installation of aryl groups onto the saturated THP ring presents distinct regiochemical and stereochemical challenges.

This guide moves beyond generic coupling protocols to provide three high-fidelity methodologies for synthesizing biaryl THPs. We categorize these approaches by their strategic utility:

-

C4-Arylation: The "Medicinal Chemistry Standard" for rapid library generation via cross-coupling.

-

C2/C6-Stereoselective Construction: The "Heck Redox-Relay" for difficult trans-2,6-disubstitution patterns.

-

Direct Functionalization: C-H activation strategies for late-stage diversification at C3 or C2 positions.

Methodology 1: C4-Arylation via Cross-Coupling (The "Standard" Route)

Principle: This method relies on the conversion of commercially available tetrahydro-4H-pyran-4-one into an activated vinyl electrophile (triflate or bromide), followed by Suzuki-Miyaura coupling and optional hydrogenation. It is the most robust route for generating 4-aryl THPs.

Mechanistic Insight

Direct coupling to a secondary sp3 carbon (like C4 of THP) is sluggish and prone to

Detailed Protocol: Synthesis of 4-Aryl-3,6-dihydro-2H-pyrans[1][2]

Step A: Synthesis of Vinyl Triflate Precursor

Reagents: Tetrahydro-4H-pyran-4-one, LiHMDS (or LDA),

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Enolization: Add THF (anhydrous, 0.2 M relative to ketone) and cool to -78 °C. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 min. Stir for 30 min at -78 °C to ensure complete enolate formation.

-

Trapping: Add a solution of

-phenyl-bis(trifluoromethanesulfonimide) ( -

Warming: Stir at -78 °C for 1 h, then allow to warm to room temperature (RT) over 3 h.

-

Workup: Quench with sat.

. Extract with -

Purification: Flash chromatography (neutral alumina or silica pre-treated with 1%

) eluting with Hexanes/EtOAc (9:1). Note: Vinyl triflates can be unstable on acidic silica.

Step B: Suzuki-Miyaura Coupling

Reagents: Vinyl Triflate (from Step A), Arylboronic Acid (1.5 equiv),

-

Solvent System: Degas a mixture of 1,4-Dioxane/Water (4:1) by sparging with Argon for 20 min. Why: Water is essential for the transmetallation step involving the boronate species.

-

Reaction: In a pressure vial, combine the vinyl triflate, arylboronic acid, base, and catalyst. Add the degassed solvent.

-

Heating: Seal and heat to 80-90 °C for 4-12 h. Monitor by TLC/LCMS.

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

-

Purification: Silica gel chromatography.

Data Summary Table: Coupling Partners & Yields

| Electrophile | Nucleophile | Catalyst System | Base/Solvent | Typical Yield |

| 4-OTf-3,6-dihydro-2H-pyran | Ph-B(OH)2 | Pd(dppf)Cl2 (3%) | K2CO3 / Dioxane:H2O | 85-95% |

| 4-OTf-3,6-dihydro-2H-pyran | 4-Py-B(OH)2 | Pd(PPh3)4 (5%) | Na2CO3 / DME:H2O | 70-80% |

| 4-Br-3,6-dihydro-2H-pyran | Ar-B(pin) | Pd(OAc)2 / SPhos | K3PO4 / Toluene:H2O | 80-90% |

Methodology 2: Stereoselective Construction via Heck Redox-Relay

Principle: This advanced method constructs the biaryl system and the stereocenter simultaneously. It utilizes a palladium-catalyzed oxidative Heck reaction that relays the Pd-hydride along the chain to form a distal carbonyl or stabilize a specific isomer. For THPs, this is the premier route to 2,6-trans-disubstituted systems, which are difficult to access via thermodynamic equilibration (which favors cis).

Mechanistic Pathway[3][4][5]

-

Oxidative Addition: Pd(0) adds to the Aryl-X.[1]

-

Migratory Insertion: The Aryl-Pd species inserts into the alkene of a dihydropyranyl alcohol.

-

Chain Walking: Through a series of

-hydride eliminations and re-insertions, the Pd center migrates. -

Termination: The process terminates by eliminating the hydride to form an enol ether or ketone, or by being trapped, locking the relative stereochemistry of the aryl group and the C6 substituent in a trans relationship due to steric avoidance during the folding of the intermediate.

Protocol: Synthesis of trans-2-Aryl-6-substituted THPs

Reagents: Dihydropyranyl alcohol substrate, Arylboronic acid (2.0 equiv),

-

Preparation: In a dry vial, combine the alcohol substrate (e.g., 6-substituted-3,4-dihydro-2H-pyran-2-yl-methanol derivative) and ligand (dmphen).

-

Catalyst Formation: Add

and solvent (typically 1,2-DCE or t-Amyl alcohol). Stir for 5 min to complex. -

Oxidant/Coupling: Add the Arylboronic acid and

(2.0 equiv). Note: This is an oxidative coupling; Cu(II) regenerates Pd(II). -

Reaction: Stir at RT or mild heat (40 °C) under an air or

atmosphere (if using catalytic Cu) or Argon (if stoichiometric Cu). -

Outcome: The product is typically the 2,6-trans-aryl THP with high diastereomeric ratio (dr > 20:1).

Methodology 3: Direct C-H Functionalization (Late-Stage)

Principle: Functionalizing an existing THP ring without pre-installed handles (halogens).

A. C3-Arylation via Directed C-H Activation

Target: cis-3,4-disubstituted THPs.[2] Directing Group: Aminoquinoline (AQ) amide at C4.[2]

Protocol:

-

Substrate: THP-4-carboxylic acid coupled with 8-aminoquinoline.

-

Conditions:

(10 mol%), -

Mechanism: The AQ nitrogen coordinates Pd, directing it to the cis-C3 proton. A concerted metallation-deprotonation (CMD) activates the C-H bond.

-

Result: Exclusive cis-arylation relative to the C4-amide.

B. C2-Arylation via -Alkoxystannanes (Stille)

Target: Direct

Protocol:

-

Stannylation: Treat THP with

-BuLi/TMEDA at -78 °C, then quench with -

Stille Coupling: React the 2-stannyl-THP with Aryl Bromide using

or -

Advantage: Allows modular installation of aryl groups at the ether carbon.

Decision Matrix & Visualization

Caption: Strategic Decision Tree for selecting the optimal synthetic route based on regiochemical targets.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki (Method 1) | Protodeboronation of Ar-B(OH)2 | Switch to Ar-BPin or Potassium Trifluoroborate salts. Use anhydrous conditions with Cs2CO3. |

| Double Bond Isomerization | Acidic conditions or high heat | Ensure base excess. Switch from Pd(dppf) to Pd(PPh3)4. Avoid acidic workup. |

| Poor Diastereocontrol (Method 2) | Ligand mismatch | Use bulky, rigid ligands like dmphen. Lower temperature to 40 °C and extend time. |

| Beta-Hydride Elimination (Method 3B) | Unstable alkyl-Pd intermediate | Use "JackiePhos" or similar bulky phosphines designed to suppress beta-elimination in sp3 couplings. |

References

-

Stereoselective Heck Redox-Relay: Bonfield, H. E., et al. "Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy."[3] Organic Letters, 2024.[4] Link

-

Directed C-H Arylation: Piticari, S., et al. "Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group." ChemRxiv, 2021. Link

-

Alpha-Alkoxystannane Stille Coupling: "Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes." Journal of the American Chemical Society, 2020.[4] Link

-

Suzuki Coupling of Vinyl Triflates: Littke, A. F., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids." Journal of the American Chemical Society, 2000.[4][5][6] Link

-

General Biaryl Synthesis: "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]

- 6. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

Application Notes and Protocols for the Cross-Coupling of 4-(tetrahydro-2H-pyran-4-yl)phenylboronic Acid Pinacol Ester

Introduction: The Significance of the Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its appeal in medicinal chemistry stems from its ability to act as a conformationally constrained ether, which can reduce the entropic penalty upon binding to a biological target.[4] The oxygen atom within the THP ring can also serve as a hydrogen bond acceptor, potentially forming crucial interactions with protein active sites.[4] Furthermore, the incorporation of a THP group can favorably modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[4] Consequently, the efficient synthesis of molecules containing the THP scaffold is of paramount importance to drug development professionals.

4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid pinacol ester is a key building block for introducing this valuable moiety onto an aromatic core. This application note provides a detailed protocol for its use in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[5][6][7]

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, our boronic acid pinacol ester) and an organohalide or triflate.[6][7] The catalytic cycle, which is fundamental to understanding the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[5][6]

-

Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic ester.[8]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol: Cross-Coupling of 4-(tetrahydro-2H-pyran-4-yl)phenylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid pinacol ester with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents and Materials

| Reagent | Purpose | Typical Quantity (for 1 mmol scale) | Notes |

| Aryl Bromide | Electrophile | 1.0 mmol, 1.0 equiv | --- |

| 4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid pinacol ester | Nucleophile | 1.1 - 1.5 mmol, 1.1 - 1.5 equiv | An excess of the boronic ester is often used to drive the reaction to completion. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 1-5 mol% | The choice of catalyst and ligand can significantly impact reaction efficiency.[6] |

| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Activates boronic ester | 2.0 - 3.0 mmol, 2.0 - 3.0 equiv | The choice of base is critical and can depend on the substrates and solvent.[5] |

| Solvent (e.g., Dioxane/Water, Toluene/Water, DMF) | Reaction Medium | 5-10 mL | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[5] |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | As needed | For drying the organic layer during workup. |

| Celite® | Filtering Aid | As needed | To aid in the removal of the palladium catalyst. |

| Silica Gel | Stationary Phase | As needed | For purification by column chromatography. |

| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate) | Mobile Phase | As needed | For purification. |

Experimental Procedure

Reaction Setup:

-

To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid pinacol ester (1.2 mmol), and the chosen base (2.0 mmol).

-

The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

-

Add the solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. This further removes any dissolved oxygen.

-

Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

-

Seal the reaction vessel and heat to the desired temperature (typically 80-100 °C) with vigorous stirring.

Reaction Monitoring:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification:

-

Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[7]

Workflow for Suzuki-Miyaura Cross-Coupling

Sources

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Reagents for hydrolyzing 4-(4-tetrahydropyranyl)phenylboronic acid pinacol ester

An Application Guide to the Hydrolysis of 4-(4-Tetrahydropyranyl)phenylboronic acid Pinacol Ester

Introduction

In the landscape of modern organic synthesis and drug development, boronic acids and their derivatives are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The compound 4-hydroxyphenylboronic acid is a particularly valuable intermediate, enabling the introduction of a phenolic moiety onto various molecular scaffolds.[1] To facilitate its use in multi-step syntheses, both the phenolic hydroxyl group and the boronic acid moiety are often masked with protecting groups.

4-(4-tetrahydropyranyl)phenylboronic acid pinacol ester represents such a doubly protected molecule. The tetrahydropyranyl (THP) group shields the reactive phenol as an acid-labile acetal, while the pinacol ester enhances the stability and handling of the boronic acid. The successful application of this reagent hinges on the efficient and clean removal of these protecting groups to unmask the active 4-hydroxyphenylboronic acid.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reagents and strategies for the hydrolysis of both the THP ether and the pinacol ester, grounded in mechanistic principles and supported by detailed, field-proven protocols.

Part 1: Mechanistic Foundations of Deprotection

A robust experimental design is built upon a solid understanding of the underlying reaction mechanisms. The hydrolysis of 4-(4-tetrahydropyranyl)phenylboronic acid pinacol ester involves two distinct yet related transformations: the cleavage of an acetal (the THP ether) and the hydrolysis of a boronic ester.

The Acid-Catalyzed Cleavage of the THP Ether

The tetrahydropyranyl (THP) protecting group is classified as an acetal. A cardinal rule of acetal chemistry is its stability under basic and nucleophilic conditions but pronounced lability in the presence of acid.[2][3] The deprotection proceeds via an acid-catalyzed hydrolysis, which is mechanistically the reverse of its formation.[4]

The key steps are as follows:

-

Protonation: The reaction is initiated by the protonation of the ether oxygen atom within the THP ring by an acid catalyst (H-A).[5][6] This step transforms the alkoxy group into a good leaving group.

-

Formation of a Resonance-Stabilized Cation: The C-O bond cleaves, releasing the protected phenol and generating a highly stable oxocarbenium ion intermediate. This cation is stabilized by resonance, with the positive charge delocalized between the carbon and the adjacent oxygen atom.[6]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[4][5]

-

Deprotonation: A final deprotonation step releases the acid catalyst and yields the deprotected phenol and 5-hydroxypentanal as a byproduct.[7]

Caption: Acid-catalyzed hydrolysis of a THP ether.

Hydrolysis of the Pinacol Boronate Ester

Pinacol boronate esters are significantly more stable than their corresponding boronic acids, particularly towards oxidation and dehydration (boroxine formation). However, they are susceptible to hydrolysis under both acidic and basic conditions to release the free boronic acid and pinacol.[8][9] The rate of this hydrolysis is highly dependent on pH.[10][11]

For the purpose of a one-pot deprotection of the target molecule, leveraging acidic conditions is the most logical approach, as these conditions are already required for the cleavage of the THP ether.

Part 2: Strategic Protocols for Hydrolysis

The primary strategic decision is whether to pursue a one-pot, simultaneous deprotection or a sequential, two-step process. For efficiency, the one-pot approach is generally preferred.

Workflow Overview

Caption: One-pot vs. two-step hydrolysis workflows.

Protocol 1: One-Pot Acid-Catalyzed Hydrolysis

This protocol is the most direct and efficient method, leveraging a single set of acidic conditions to hydrolyze both protecting groups. The choice of acid and solvent system is critical for success.

Causality Behind Experimental Choices:

-

Solvent System: A mixture of an organic solvent (like Tetrahydrofuran (THF) or Methanol) and water is used. The organic solvent ensures the solubility of the lipophilic starting material, while water is the necessary nucleophile for the hydrolysis reactions.

-

Acid Catalyst: Dilute hydrochloric acid (HCl) is a robust and effective catalyst. Alternatively, milder acids like p-toluenesulfonic acid (TsOH) or even acetic acid can be used for substrates sensitive to strong mineral acids.[3][12]

-

Temperature: The reaction is typically run at room temperature to prevent potential degradation of the boronic acid product, such as dehydration to boroxines. Gentle heating (40-50°C) can be applied if the reaction is sluggish.

Detailed Step-by-Step Methodology:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-tetrahydropyranyl)phenylboronic acid pinacol ester (1.0 equiv).

-

Dissolve the starting material in Tetrahydrofuran (THF) or Methanol (approx. 0.1–0.2 M concentration).

-

-

Initiation of Hydrolysis:

-

To the stirring solution, add an equal volume of 2 M aqueous hydrochloric acid (HCl). The solution may become biphasic initially but should homogenize upon stirring.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material spot/peak has been fully consumed (typically 2-6 hours).

-

-

Work-up and Neutralization:

-

Once the reaction is complete, carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). The product is polar and may require multiple extractions.

-

-

Purification:

-

Combine the organic layers and wash with brine (1 x volume) to remove residual water and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Avoid excessive heat.

-

The crude product can be purified by recrystallization (e.g., from water or an acetone/heptane mixture) or by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Protocol 2: Two-Step Sequential Deprotection

This approach offers greater control and can be advantageous if the one-pot method proves problematic or if the intermediate, 4-hydroxyphenylboronic acid pinacol ester, is desired. It involves first removing the THP group and then hydrolyzing the pinacol ester.

Step A: Selective THP Deprotection

-

Reaction: Dissolve the starting material (1.0 equiv) in methanol. Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH, 0.1 equiv).

-

Monitoring: Stir at room temperature and monitor by TLC until the starting material is consumed, revealing a single, more polar product (the intermediate).

-

Work-up: Neutralize with NaHCO₃, remove methanol under reduced pressure, and extract the intermediate with ethyl acetate. Dry and concentrate to obtain the crude 4-hydroxyphenylboronic acid pinacol ester.

Step B: Pinacol Ester Hydrolysis

The isolated intermediate can be hydrolyzed using several methods. For consistency, an acidic method is described.

-

Reaction: Redissolve the intermediate from Step A in a THF/water (1:1) mixture. Add 2 M aqueous HCl as described in Protocol 1.

-

Work-up and Purification: Follow steps 3-5 from Protocol 1 to isolate and purify the final 4-hydroxyphenylboronic acid.

An alternative for Step B, particularly for sensitive substrates, is transesterification followed by hydrolysis.[13]

-

Transesterification: Dissolve the intermediate in diethyl ether and add diethanolamine (1.1 equiv). A white precipitate of the diethanolamine-boronate adduct typically forms within 30 minutes.[13]

-